2,4,6-Trichloro-1,3,5-triphenylborazine
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Overview
Description
2,4,6-Trichloro-1,3,5-triphenylborazine is a chemical compound with the molecular formula C18H15B3Cl3N3. It is a derivative of borazine, a heterocyclic compound containing alternating boron and nitrogen atoms in a six-membered ring. The presence of three phenyl groups and three chlorine atoms attached to the borazine ring makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-1,3,5-triphenylborazine typically involves the reaction of boron trichloride with aniline derivatives under controlled conditions. One common method includes the following steps:
Formation of Borazine Ring: Boron trichloride reacts with aniline to form a borazine ring.
Substitution Reaction: The phenyl groups are introduced through a substitution reaction, where phenyl lithium or phenyl magnesium bromide is used as the reagent.
Chlorination: The final step involves the chlorination of the borazine ring to introduce the chlorine atoms at the 2, 4, and 6 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-1,3,5-triphenylborazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like phenylboronic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted borazine derivatives.
Scientific Research Applications
2,4,6-Trichloro-1,3,5-triphenylborazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex borazine derivatives and polymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique structure.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the production of advanced materials, including high-performance polymers and composites.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-1,3,5-triphenylborazine involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The pathways involved include:
Binding to Metal Ions: The boron atoms in the borazine ring can bind to metal ions, forming stable complexes.
Interaction with Biological Molecules: These complexes can interact with proteins, DNA, and other biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: Similar in structure but contains nitrogen atoms instead of boron.
2,4,6-Triphenyl-1,3,5-triazine: Contains phenyl groups but lacks chlorine atoms.
Borazine: The parent compound without phenyl or chlorine substitutions.
Uniqueness
2,4,6-Trichloro-1,3,5-triphenylborazine is unique due to the presence of both phenyl groups and chlorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
981-87-3 |
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Molecular Formula |
C18H15B3Cl3N3 |
Molecular Weight |
412.1 g/mol |
IUPAC Name |
2,4,6-trichloro-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C18H15B3Cl3N3/c22-19-25(16-10-4-1-5-11-16)20(23)27(18-14-8-3-9-15-18)21(24)26(19)17-12-6-2-7-13-17/h1-15H |
InChI Key |
NBEGBEFUZJFOJD-UHFFFAOYSA-N |
Canonical SMILES |
B1(N(B(N(B(N1C2=CC=CC=C2)Cl)C3=CC=CC=C3)Cl)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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